3-Chloro-4-methoxytoluene
Overview
Description
3-Chloro-4-methoxytoluene: is an organic compound with the molecular formula C8H9ClO and a molecular weight of 156.609 g/mol . It is a derivative of toluene, where the methyl group is substituted with a chlorine atom at the third position and a methoxy group at the fourth position on the benzene ring. This compound is also known by its IUPAC name, 2-chloro-4-methylphenyl methyl ether .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-methoxytoluene typically involves the chlorination of 4-methoxytoluene. This can be achieved through electrophilic aromatic substitution, where chlorine gas (Cl2) is used in the presence of a Lewis acid catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimized reaction conditions to maximize yield and purity. The process involves large-scale chlorination reactors and continuous monitoring of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-methoxytoluene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chlorine atom can be reduced to form 4-methoxytoluene.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium amide (NaNH2) or thiourea (NH2CSNH2) under basic conditions.
Major Products:
Oxidation: Formation of 3-chloro-4-methoxybenzaldehyde or 3-chloro-4-methoxybenzoic acid.
Reduction: Formation of 4-methoxytoluene.
Substitution: Formation of 3-amino-4-methoxytoluene or 3-thio-4-methoxytoluene.
Scientific Research Applications
Chemistry: 3-Chloro-4-methoxytoluene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules through reactions like Suzuki-Miyaura coupling .
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These derivatives can act as lead compounds in the development of new drugs .
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for modifications that enhance the properties of these products .
Mechanism of Action
The mechanism of action of 3-Chloro-4-methoxytoluene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. The chlorine and methoxy groups influence the reactivity and selectivity of these reactions by affecting the electron density on the benzene ring .
Comparison with Similar Compounds
4-Chloro-3-methoxytoluene: Similar structure but with different substitution pattern.
3-Chloro-4-methylphenol: Contains a hydroxyl group instead of a methoxy group.
3-Chloro-4-methylbenzoic acid: Contains a carboxyl group instead of a methoxy group.
Uniqueness: 3-Chloro-4-methoxytoluene is unique due to the presence of both chlorine and methoxy groups on the benzene ring. This combination imparts distinct chemical properties, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-chloro-1-methoxy-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6-3-4-8(10-2)7(9)5-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZBRBKYGIQXMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176440 | |
Record name | 3-Chloro-4-methoxytoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22002-44-4 | |
Record name | 3-Chloro-4-methoxytoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022002444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-4-methoxytoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-4-methoxytoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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